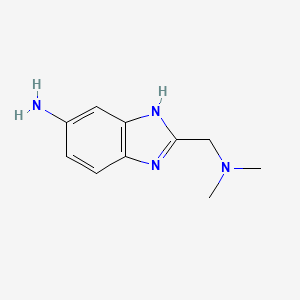

1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-” is a chemical compound with the molecular formula C10H14N4. It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .

Synthesis Analysis

Benzimidazole derivatives have been synthesized through various methods. One approach involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been determined through crystallography and solid-state NMR . These compounds exhibit an identical system of hydrogen bonds, C (4), in their structures .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit anti-inflammatory activity, as evaluated by carrageenan-induced rat paw edema model .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Benzimidazole derivatives, including 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-, have been extensively researched for their antimicrobial and antifungal properties. These compounds are synthesized through various chemical pathways and have shown potent activity against a range of microbial and fungal species. The antimicrobial activity is attributed to the benzimidazole nucleus, which has been incorporated into several compounds demonstrating marked potency as antimicrobial agents. For instance, a study on 2-alkanamino benzimidazole derivatives revealed their significant antimicrobial activity, highlighting the potential of benzimidazole compounds in treating infections caused by bacteria or yeasts (Ajani et al., 2016). Similarly, bis(benzimidazole) and trithiocyanurate complexes have been synthesized, showing promising antimicrobial and antifungal properties, suggesting their use in managing infectious diseases (Kopel et al., 2015).

Catalysis and Drug Design

Benzimidazole derivatives play a crucial role in catalysis and drug design due to their unique structural features. Their versatility as scaffolds in experimental drug design is well-documented, with various synthesis methods supporting structural diversity and substitution. Research in this area focuses on developing new procedures that accommodate a wide range of benzimidazole derivatives for potential therapeutic applications. A notable study discusses the green synthesis of novel azo-linked 2-phenyl benzimidazoles, underscoring the importance of benzimidazoles in medicinal chemistry and catalysis (Nikpassand & Pirdelzendeh, 2016).

Interaction with DNA

The interaction of benzimidazole derivatives with DNA and DNA-associated processes has been a significant area of research. These interactions are critical for understanding the mechanism of action of potential therapeutic agents. Benzimidazole-based systems, including bis- and tris-benzimidazole derivatives, are known for their capacity to interact with DNA, affecting various DNA-associated processes. This has led to the exploration of benzimidazole derivatives for their medicinal applications, particularly in the context of antihelminthic, antacid, and antibacterial drugs. The comprehensive study of these properties provides insights into the potential use of benzimidazole derivatives in targeting DNA and DNA-associated processes for therapeutic interventions (Bhattacharya & Chaudhuri, 2008).

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIOJIYQNKPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)